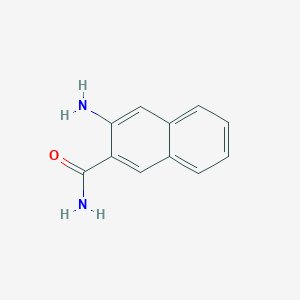
3-aMino-2-naphthaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-naphthamide: is an organic compound with the molecular formula C₁₁H₁₀N₂O It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and an amide group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonia Bubbling Method: One common method involves bubbling ammonia into a suspension of benzoisatoic anhydride in ethanol for two days.
Benzoyl Isothiocyanate Method: Another method involves adding a solution of benzoyl isothiocyanate to a stirred mixture of 3-amino-2-naphthalenecarboxamide in ether.
Industrial Production Methods: Industrial production methods for 3-amino-2-naphthamide typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-naphthamide can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amino alcohols.
Substitution: Various substituted naphthamide derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-naphthamide is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the development of fluorescence probes for detecting specific ions or molecules .
Biology: In biological research, this compound derivatives have been studied for their inhibitory activity against enzymes such as monoamine oxidase and cholinesterase, making them potential candidates for treating neurological disorders .
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating diseases like Alzheimer’s and Parkinson’s due to their enzyme inhibitory properties .
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-amino-2-naphthamide and its derivatives often involves the inhibition of specific enzymes. For example, certain derivatives inhibit monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting antidepressant effects . The compound’s interaction with molecular targets and pathways is typically studied using molecular docking simulations and enzyme kinetics.
Comparison with Similar Compounds
3-Amino-2-naphthoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Aminonaphthalene: Lacks the amide group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Amino-2-naphthamide is unique due to its dual functional groups (amino and amide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-aminonaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCDVQMLWBDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


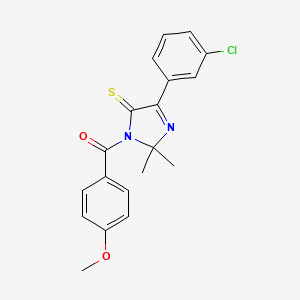
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)
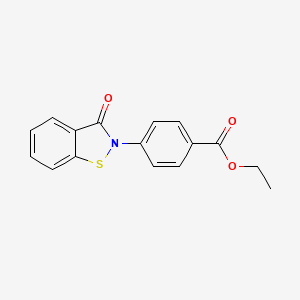
![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

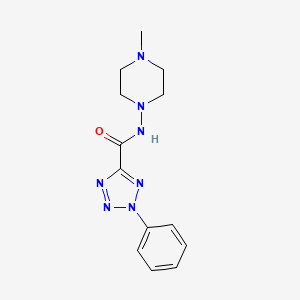
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
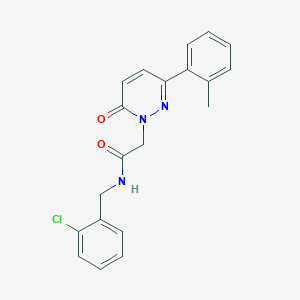
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)
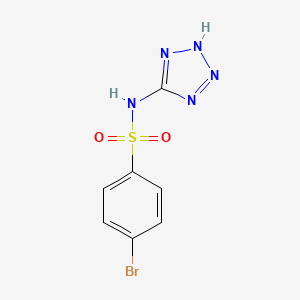
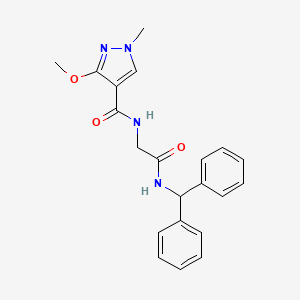
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
